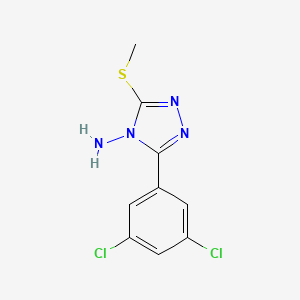
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a pyridine ring. The presence of these fluorinated groups often imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is through radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. This could include continuous flow chemistry techniques to ensure consistent quality and yield, as well as the use of specialized equipment to handle the reactive intermediates and reagents safely.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyridine ring.
Applications De Recherche Scientifique
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with fluorinated groups.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its unique properties make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic profiles.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism by which 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives such as:
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 4-(Trifluoromethoxy)phenyl derivatives
Uniqueness
What sets 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine apart is the combination of both trifluoromethoxy and trifluoromethyl groups on the same molecule. This unique structure can impart distinct chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in drug design and other applications.
Propriétés
Formule moléculaire |
C13H8F6N2O |
|---|---|
Poids moléculaire |
322.21 g/mol |
Nom IUPAC |
5-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H8F6N2O/c14-12(15,16)10-5-8(6-21-11(10)20)7-1-3-9(4-2-7)22-13(17,18)19/h1-6H,(H2,20,21) |
Clé InChI |
SALZXVZFMXZGRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



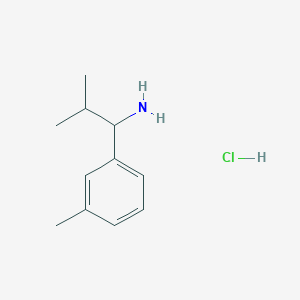
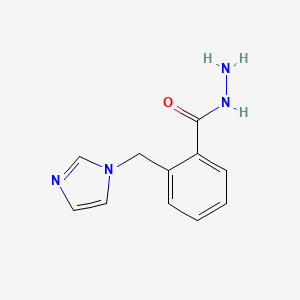


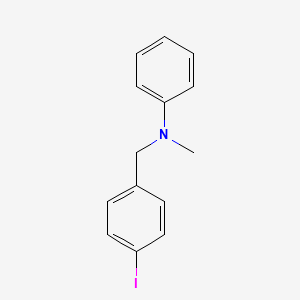
![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
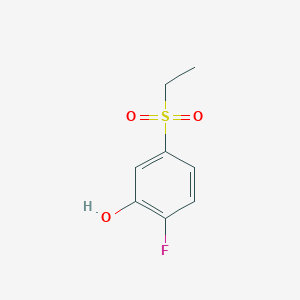

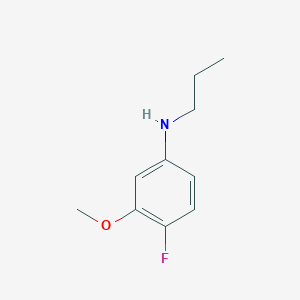
![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)
